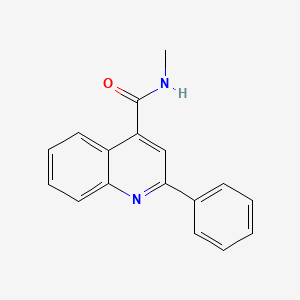

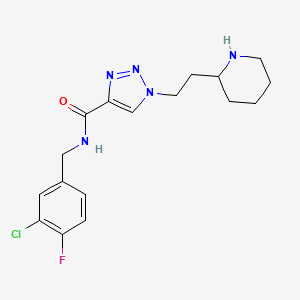

![molecular formula C18H26N2O5 B5536016 8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)

8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals known for their intricate molecular frameworks, incorporating elements of spirocyclic and diazaspiro configurations. The interest in such compounds primarily stems from their potential pharmacological activities and their utility as building blocks in organic synthesis.

Synthesis Analysis

Synthesis of this compound involves strategic methodologies to incorporate the diazaspiro[4.5]decan-2-one scaffold. An example approach includes the cycloaddition reactions, where precursors undergo stereospecific transformations to yield the desired spirocyclic frameworks with high precision in molecular architecture (Chiaroni et al., 2000).

Molecular Structure Analysis

The compound exhibits a complex molecular structure characterized by a spirocyclic core, integrating a diazaspiro linkage. Such structures are pivotal for the compound's chemical behavior and interaction with biological targets. Crystallographic analysis offers insights into the stereochemistry and conformations essential for its biological activity.

Chemical Reactions and Properties

The reactivity of this compound is influenced by its functional groups and the spirocyclic framework. It participates in various chemical reactions, including cycloaddition and Ritter reactions, which modify its structure and potentially its biological activity. These reactions are critical for synthesizing analogs with enhanced pharmacological properties or for probing the mechanism of action (Rozhkova et al., 2013).

Scientific Research Applications

Antihypertensive Activity

The compound 8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has been studied for its potential antihypertensive activity. Research has shown that similar compounds, specifically 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have been synthesized and tested as antihypertensive agents. These compounds demonstrated significant lowering of blood pressure in spontaneous hypertensive rats, and some of them were identified as alpha-adrenergic blockers (Caroon et al., 1981).

Cycloaddition Reactions

The compound is also a subject of interest in the field of cycloaddition reactions. Research has explored the synthesis of diazaspiro[4.5]decan-1-one derivatives through [3+2] 1,3-cycloaddition reactions, demonstrating the compound's relevance in the development of new synthetic methods (Chiaroni et al., 2000).

Pharmacodynamic Investigations

Studies have examined the pharmacodynamic properties of derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-2-one, including their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and effects on the central nervous system. These investigations provide insights into the therapeutic potential of these compounds (Matera et al., 2018).

Supramolecular Arrangements

Research on 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives has contributed to understanding their molecular and crystal structures. This knowledge aids in the exploration of their supramolecular arrangements and potential applications in materials science (Graus et al., 2010).

Muscarinic Agonist Properties

The 2-alkoxy-2,8-diazaspiro[4.5]decan-1,3-diones, a group of compounds similar to the subject compound, have been synthesized and tested for their muscarinic receptor binding affinity and agonistic activities. This research highlights the compound's potential in developing new muscarinic agonists (Ishihara et al., 1992).

properties

IUPAC Name |

8-(5-methoxyfuran-2-carbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-13(2)6-9-20-12-18(25-17(20)22)7-10-19(11-8-18)16(21)14-4-5-15(23-3)24-14/h4-5,13H,6-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOLWNRZYIAVGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC2(CCN(CC2)C(=O)C3=CC=C(O3)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(5-Methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

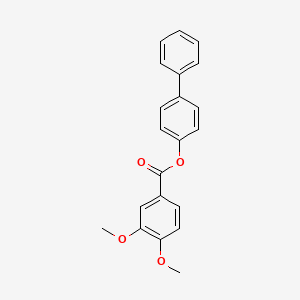

![2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5535948.png)

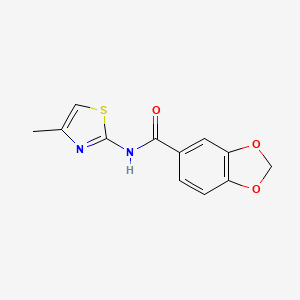

![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)

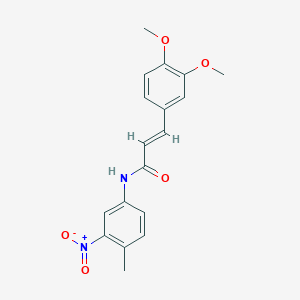

![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)

![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)

![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)

![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)

![4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5536003.png)

![(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)